molecular formula C7H6ClFS B14025574 (2-Chloro-3-fluorophenyl)(methyl)sulfane

(2-Chloro-3-fluorophenyl)(methyl)sulfane

Cat. No.: B14025574
M. Wt: 176.64 g/mol
InChI Key: WWCCHPZXYRTNTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluorophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-3-fluorobenzene with methylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-3-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved include the formation of sulfoxides or sulfones, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-fluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and interactions are required .

Properties

Molecular Formula

C7H6ClFS

Molecular Weight

176.64 g/mol

IUPAC Name

2-chloro-1-fluoro-3-methylsulfanylbenzene

InChI

InChI=1S/C7H6ClFS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3

InChI Key

WWCCHPZXYRTNTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1Cl)F

Origin of Product

United States

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